N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a pyrrolidine ring, and a benzodioxole moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cellular structure.
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound may influence pathways related to cell cycle regulation and tubulin polymerization .
Result of Action
The compound has been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . These results suggest that the compound could potentially have antitumor activity .
Biochemical Analysis
Cellular Effects
Related indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Molecular Mechanism
Similar compounds have been shown to bind with high affinity to multiple receptors, suggesting a potential for diverse mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of cyclization and oxidation reactions.
Final Coupling: The final step involves coupling the thiophene-substituted pyrrolidine with the benzodioxole carboxamide under appropriate conditions, such as using a base like potassium carbonate and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide
- N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide
Uniqueness
This compound is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(13-1-2-15-16(7-13)22-11-21-15)18-14-3-5-19(9-14)8-12-4-6-23-10-12/h1-2,4,6-7,10,14H,3,5,8-9,11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLGAAXHLCWLFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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